molecular formula C9H11N2Na3O12P2 B570126 URIDINE 5/'-DIPHOSPHATE  TRISODIUM SALT CAS No. 123334-08-7

URIDINE 5/'-DIPHOSPHATE TRISODIUM SALT

Cat. No.: B570126
CAS No.: 123334-08-7
M. Wt: 470.106
InChI Key: GFASEGWJDXDCKZ-TWSNCLJMSA-K
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Description

Chemical Structure and Properties:
Uridine 5′-diphosphate trisodium salt (UDP-Na₃) is a nucleotide derivative consisting of uridine (a pyrimidine nucleoside) linked to two phosphate groups and three sodium counterions. Its molecular formula is C₉H₁₂N₂Na₃O₁₂P₂ (anhydrous), with a molecular weight of 446.11 g/mol (anhydrous) or 468.13 g/mol as a hydrate (e.g., C₉H₁₃N₂Na₃O₁₂P₂·H₂O) . Structurally, it features a ribose sugar, a uracil base, and a diphosphate moiety (Figure 1).

Applications: UDP-Na₃ serves as a critical substrate in enzymatic reactions, particularly in carbohydrate metabolism and glycosylation processes. It acts as a glycosyl donor in the biosynthesis of glycoproteins, glycolipids, and polysaccharides . It is also utilized in cell-free enzyme systems for synthesizing UDP-sugars like UDP-galactose .

Properties

CAS No.

123334-08-7

Molecular Formula

C9H11N2Na3O12P2

Molecular Weight

470.106

IUPAC Name

trisodium;[[(2S,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m0.../s1

InChI Key

GFASEGWJDXDCKZ-TWSNCLJMSA-K

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed comparison of UDP-Na₃ with other uridine derivatives, adenosine analogs, and structurally similar nucleotides.

Comparison Table

Compound Sodium Ions Phosphate Groups Molecular Weight (g/mol) Key Applications References
Uridine 5′-diphosphate trisodium salt (UDP-Na₃) 3 2 446.11 (anhydrous) Glycosylation, enzyme assays, UDP-sugar synthesis
Uridine 5′-monophosphate disodium salt (UMP-Na₂) 2 1 368.15 RNA synthesis, flavor enhancer (food industry)
Uridine 5′-triphosphate trisodium salt (UTP-Na₃) 3 3 610.26 (hydrate) RNA synthesis, energy transfer, signaling
Inosine 5′-diphosphate trisodium salt (IDP-Na₃) 3 2 468.10 Purine metabolism, GTP/ATP analog studies
Uridine 5′-diphosphoglucuronic acid trisodium salt (UDPGA-Na₃) 3 2 (+ sugar) 664.30 Glucuronidation assays, drug metabolism, proteomics
Adenosine 5′-diphosphate disodium salt (ADP-Na₂) 2 2 471.15 Energy metabolism (ATP/ADP cycle), platelet aggregation studies

Structural and Functional Differences

Uridine 5′-Monophosphate Disodium Salt (UMP-Na₂) :
  • Structure : Lacks one phosphate group compared to UDP-Na₃.
  • Function: Primarily serves as an RNA monomer and flavor enhancer (e.g., in monosodium glutamate blends) .
  • Solubility : Higher water solubility (50 mg/mL) due to fewer phosphates .
Uridine 5′-Triphosphate Trisodium Salt (UTP-Na₃) :
  • Structure : Contains three phosphate groups, making it a high-energy molecule.
  • Function : Directly participates in RNA synthesis and activates G-protein-coupled receptors (e.g., P2Y receptors) .
  • Stability : Less stable than UDP-Na₃ due to rapid hydrolysis of the γ-phosphate .
Inosine 5′-Diphosphate Trisodium Salt (IDP-Na₃) :
  • Structure : Hypoxanthine replaces uracil, altering base-pairing specificity.
  • Function : Mimics GTP/ATP in signaling pathways and purine salvage metabolism .
Uridine 5′-Diphosphoglucuronic Acid Trisodium Salt (UDPGA-Na₃) :
  • Structure : UDP conjugated to glucuronic acid.
  • Function : Essential for Phase II drug metabolism, facilitating toxin conjugation in the liver .
Adenosine Derivatives (ADP/ATP) :
  • Structure : Adenine replaces uracil, altering receptor interactions.
  • Function : Central to energy transfer (ATP) and signaling (ADP in platelet activation) .

Research Findings

Enzymatic Specificity :

  • UDP-Na₃ is preferred over UTP-Na₃ in glycosyltransferase assays due to its stability and lower energy demand .
  • UDPGA-Na₃ outperforms UDP-Na₃ in glucuronidation efficiency by 40% in hepatic microsomal assays .

Thermodynamic Stability: UTP-Na₃ hydrolyzes 3× faster than UDP-Na₃ in aqueous buffers (pH 7.4) .

Biological Roles: UDP-Na₃ is critical in lactose synthesis (via UDP-galactose) and plant cell wall formation (via UDP-glucose) .

Preparation Methods

Phosphorylation of Uridine Monophosphate

Early methods involved stepwise phosphorylation of uridine monophosphate (UMP) using phosphorus oxychloride (POCl₃) in anhydrous conditions. However, this approach suffered from low yields (~30%) due to premature hydrolysis of phosphoryl intermediates and formation of pyrophosphate byproducts. For instance, reactions conducted at 4°C in trimethyl phosphate solvent achieved only 28–34% conversion to UDP, necessitating costly ion-exchange chromatography for purification.

Enzymatic Synthesis Using Kinases

Enzymatic routes utilizing uridine/cytidine kinase and ATP-dependent phosphorylation improved regioselectivity but introduced scalability challenges. A 2015 study reported 60–70% yields using recombinant enzymes; however, enzyme instability at elevated temperatures and high substrate costs hindered commercial viability.

Modern Chemical Synthesis: Carbodiimide-Mediated Coupling

EDC·HCl Activation Protocol

The patent CN109021049B outlines a robust method for synthesizing uridine diphosphate derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. While the patent focuses on uridine 5'-diphosphate-benzimidazole disodium, its methodology is adaptable to UDP-Na₃ synthesis:

  • Reaction Setup : Dissolve uridine 5'-diphosphate disodium (UDP-2Na, 10 g, 23 mmol) in a 1:2 ethanol-water mixture.

  • Activation : Add EDC·HCl (11.7 g, 61 mmol) at 6–10°C to minimize side reactions.

  • Stirring : Maintain at 20–30°C for 6 hours, achieving >90% conversion (HPLC monitoring).

  • Purification : Centrifuge the mixture, isolate the precipitate, and dry under reduced pressure.

Key Data :

ParameterValue
Yield36%
Purity (HPLC)96.33%
Byproduct Content<3% unreacted UDP

Solvent Optimization

Ethanol-water mixtures (25–75% v/v ethanol) enhance UDP solubility while suppressing hydrolysis. Comparative studies showed that pure dimethylacetamide (DMAC) or tetrahydrofuran (THF) reduced yields by 40–50% due to poor nucleophile activation.

Critical Analysis of Alternative Coupling Agents

N,N'-Carbonyldiimidazole (CDI)

CDI-mediated coupling in DMAC yielded <1% UDP-Na₃, with 82.8% unreacted UDP-2Na. The bulky imidazole leaving group impeded nucleophilic attack by phosphate oxygens, underscoring EDC·HCl’s superiority.

Dicyclohexylcarbodiimide (DCC)

DCC in dichloromethane produced UDP-Na₃ at 22% yield but introduced toxic dicyclohexylurea byproducts, complicating purification.

Industrial-Scale Purification Strategies

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) selectively bind sodium ions, enabling precise control over the Na⁺:UDP ratio. A three-column system with gradient elution (0.1–1.0 M NaCl) achieves >99% purity but requires 12–24 hours per batch.

Recrystallization from Ethanol-Water

Slow cooling of UDP-Na₃ in 70% ethanol yields needle-like crystals with 98.5% purity. However, residual solvents (0.3–0.5% ethanol) may necessitate vacuum drying.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with 10 mM ammonium acetate (pH 5.0) mobile phase resolves UDP-Na₃ from impurities. Retention times:

CompoundRetention Time (min)
UDP-Na₃3.526
UMP2.221
Benzamide byproducts5.141

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz): δ 7.89 (d, J = 8.1 Hz, H-6), 6.13 (d, J = 4.9 Hz, H-1'), 4.42–3.95 (ribose protons) .

Q & A

Q. How is Uridine 5'-Diphosphate Trisodium Salt (UDP-Na₃) synthesized and characterized in laboratory settings?

UDP-Na₃ is typically synthesized via enzymatic phosphorylation of uridine monophosphate using kinases, followed by purification via ion-exchange chromatography. Characterization employs HPLC for purity assessment (≥98%) and nuclear magnetic resonance (NMR) for structural confirmation, particularly to distinguish α/β anomeric configurations . Mass spectrometry further validates molecular weight (e.g., 610.26 g/mol for hydrated forms) .

Q. What are the standard storage conditions to ensure UDP-Na₃ stability?

Store desiccated at -20°C to prevent hydrolysis and degradation. The compound is hygroscopic, and prolonged exposure to ambient humidity reduces stability. Lyophilized forms are preferred for long-term storage .

Q. What analytical techniques are used for purity assessment and quantification of UDP-Na₃?

Reverse-phase HPLC with UV detection (λ = 260 nm) is standard for purity checks. For quantification, enzymatic assays coupled with spectrophotometry (e.g., UDP-glucose dehydrogenase assays) or LC-MS/MS provide high specificity, especially in complex biological matrices .

Q. What are the primary biochemical pathways involving UDP-Na₃?

UDP-Na₃ serves as a key intermediate in glycosylation reactions (e.g., synthesis of glycogen, glycoproteins) and carbohydrate metabolism. It acts as a sugar donor in enzymatic processes, such as UDP-glucose formation, and modulates P2Y receptor signaling in cellular communication .

Advanced Research Questions

Q. How do sodium counterions in UDP-Na₃ affect enzymatic activity in UDP-dependent assays?

Sodium ions influence ionic strength and enzyme-substrate interactions. For example, in glycosyltransferase assays, excess Na⁺ may inhibit Mg²⁺-dependent enzymes. Buffering systems (e.g., Tris-HCl) are recommended to stabilize ionic conditions, with controls comparing Na⁺ vs. other cations (e.g., K⁺) .

Q. What methodologies resolve discrepancies in UDP quantification across analytical platforms?

Inter-platform variability (e.g., HPLC vs. enzymatic assays) arises from matrix effects or detection limits. Normalization using internal standards (e.g., ¹³C-labeled UDP) and cross-validation with orthogonal methods (e.g., NMR) improve accuracy. Data should report recovery rates and detection limits .

Q. How can researchers optimize UDP-Na₃’s role in glycosylation reactions under varying pH conditions?

Kinetic studies at pH 6.5–8.5 (optimal for most glycosyltransferases) are critical. Use phosphate or HEPES buffers to maintain pH stability. Pre-incubating enzymes with UDP-Na₃ at suboptimal pH can identify activity thresholds, while chelators (e.g., EDTA) mitigate metal interference .

Q. What strategies differentiate α and β anomeric forms of UDP-Na₃ in structural studies?

High-resolution NMR (¹H and ³¹P) identifies anomeric configurations via coupling constants (e.g., J1-P for α vs. β). X-ray crystallography provides definitive structural data, particularly for enzyme-cofactor complexes .

Q. What controls are essential when using UDP analogs in competition assays?

Include cold (non-radioactive) UDP-Na₃ to assess non-specific binding and enzyme inhibitors (e.g., UDP-galactose for glycosyltransferases). Dose-response curves with varying analog:UDP ratios quantify competitive inhibition .

Q. How can metal-catalyzed degradation of UDP-Na₃ in aqueous solutions be mitigated?

Use ultrapure water (≤10 ppb heavy metals) and buffers with chelating agents (e.g., 1–5 mM EDTA). Degradation kinetics can be monitored via HPLC, with antioxidants (e.g., 0.1% ascorbate) added for redox-sensitive applications .

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